3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole
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Overview
Description
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is composed of a carbazole core with two dibenzo[b,d]furan groups attached at the 3 and 6 positions. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves the following steps:
Formation of Dibenzo[b,d]furan-2-ylboronic Acid: This intermediate can be synthesized through the reaction of dibenzo[b,d]furan with boronic acid under specific conditions.
Suzuki Coupling Reaction: The dibenzo[b,d]furan-2-ylboronic acid is then coupled with 3,6-dibromo-9H-carbazole using a palladium catalyst in the presence of a base.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbazole core or the dibenzo[b,d]furan groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole has been extensively studied for its applications in various fields:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy levels and good thermal stability.
Photovoltaics: Employed in organic photovoltaic cells as an electron transport material.
Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole in its applications is primarily based on its electronic properties. The compound can efficiently transport electrons and exhibit high triplet energy levels, making it suitable for use in OLEDs and other electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, facilitating charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
- 9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF)
- 4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)
Uniqueness
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is unique due to its specific substitution pattern, which provides distinct electronic properties compared to other similar compounds. Its high triplet energy levels and good thermal stability make it particularly suitable for use in high-performance OLEDs and other electronic applications .
Properties
Molecular Formula |
C36H21NO2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3,6-di(dibenzofuran-2-yl)-9H-carbazole |
InChI |
InChI=1S/C36H21NO2/c1-3-7-33-25(5-1)29-19-23(11-15-35(29)38-33)21-9-13-31-27(17-21)28-18-22(10-14-32(28)37-31)24-12-16-36-30(20-24)26-6-2-4-8-34(26)39-36/h1-20,37H |
InChI Key |
GCQWGDYIACKMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)OC9=CC=CC=C98 |
Origin of Product |
United States |
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